molecular formula C21H24N2O4S2 B2627703 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941878-93-9

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2627703
CAS No.: 941878-93-9
M. Wt: 432.55
InChI Key: OVCNZQNRWUZUKX-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide: is a complex organic compound that features a unique combination of functional groups, including a cyano group, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multiple steps:

    Formation of the Cyclohepta[b]thiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclohepta[b]thiophene ring.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Methoxyphenyl Group: This step involves the sulfonylation of the methoxyphenyl group using sulfonyl chlorides in the presence of a base like pyridine.

    Formation of the Butanamide Moiety: The final step involves the coupling of the butanamide moiety to the cyclohepta[b]thiophene core, typically using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the selectivity and efficiency of catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Additives: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability or mechanical strength.

    Specialty Chemicals: It can be used in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism by which N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a unique candidate for specific applications where the methoxy group plays a crucial role in the compound’s overall properties.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-27-15-9-11-16(12-10-15)29(25,26)13-5-8-20(24)23-21-18(14-22)17-6-3-2-4-7-19(17)28-21/h9-12H,2-8,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCNZQNRWUZUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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